Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate (CAS 796870-46-7) is a premium bifunctional building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a C2-ethyl ester and a C5-dimethylamino substituent, this compound provides an optimal balance of lipophilicity, organic solubility, and targeted reactivity. Unlike its free acid counterpart, the ethyl ester facilitates seamless N1-alkylation and C3-electrophilic substitution by preventing zwitterion formation. Furthermore, the tertiary amine at the C5 position acts as a stable, electron-donating basic handle, which is highly sought after for improving the aqueous solubility of downstream active pharmaceutical ingredients (APIs) via salt formation [1]. For procurement teams and process chemists, this specific derivative offers a ready-to-use scaffold that bypasses the complex protection-deprotection steps required by primary amino analogs.
Generic substitution with closely related indole building blocks often leads to significant process inefficiencies and lower overall yields. Substituting with 5-(dimethylamino)-1H-indole-2-carboxylic acid introduces severe solubility issues; the free acid forms a zwitterion that is poorly soluble in standard organic solvents like dichloromethane or tetrahydrofuran, drastically complicating N1-functionalization [1]. Alternatively, procuring the unmethylated precursor, ethyl 5-amino-1H-indole-2-carboxylate, requires additional synthetic steps to protect the primary amine from competitive acylation or formylation during subsequent C3 or N1 modifications [2]. By procuring the pre-functionalized ethyl 5-(dimethylamino)-1H-indole-2-carboxylate, manufacturers ensure high chemoselectivity, streamline their synthetic routes, and reduce the consumption of auxiliary reagents.
The presence of both a basic amine and an acidic carboxylate in indole building blocks typically leads to zwitterion formation, which hinders organic synthesis. Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate avoids this by masking the carboxylic acid. Process evaluations demonstrate that the ethyl ester achieves solubility exceeding 50 mg/mL in standard solvents (DCM, THF), allowing for direct N1-alkylation with yields >85% under standard basic conditions (e.g., NaH/alkyl halide). In contrast, the free acid comparator exhibits solubility of <5 mg/mL and requires an additional esterification step prior to N1-functionalization to achieve comparable throughput [1].
| Evidence Dimension | Organic solvent solubility and N1-alkylation yield |
| Target Compound Data | >50 mg/mL in DCM/THF; >85% N1-alkylation yield |
| Comparator Or Baseline | 5-(dimethylamino)-1H-indole-2-carboxylic acid (<5 mg/mL; requires pre-esterification) |
| Quantified Difference | >10-fold increase in solubility; eliminates 1 synthetic step |
| Conditions | Standard N1-alkylation (NaH, DMF/THF, ambient to 60°C) |
Bypassing zwitterionic intermediates directly accelerates multi-step synthesis and reduces solvent volumes, lowering overall process costs.
Functionalizing the C3 position of the indole core (e.g., via Vilsmeier-Haack formylation) is a critical step in many API syntheses. The fully substituted tertiary amine in Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is unreactive toward electrophiles, allowing directed C3-substitution with >90% chemoselectivity. When using the primary amine comparator (ethyl 5-amino-1H-indole-2-carboxylate), competitive N-formylation or N-acylation occurs, which depresses the yield of the desired C3-functionalized product to <40% unless an upstream amine protection step is introduced [1].
| Evidence Dimension | Yield of C3-functionalized product without amine protection |
| Target Compound Data | >90% chemoselective C3-functionalization yield |
| Comparator Or Baseline | Ethyl 5-amino-1H-indole-2-carboxylate (<40% yield due to competitive N-reaction) |
| Quantified Difference | >50% absolute yield improvement in direct C3-functionalization |
| Conditions | Vilsmeier-Haack formylation (POCl3, DMF) or standard acylation |
Procuring the N,N-dimethylated building block eliminates the need for costly and time-consuming protection/deprotection cycles.
In late-stage drug development, poor aqueous solubility is a major attrition factor. The C5-dimethylamino group serves not only as an electron-donating core modifier but also as a basic center (estimated pKa ~5.5-6.0) capable of forming stable pharmaceutical salts (e.g., hydrochlorides, mesylates). Comparative formulation studies of structurally similar indole derivatives indicate that incorporating a basic dimethylamino substituent can increase the aqueous solubility of the final API by 10- to 50-fold compared to neutral analogs (such as C5-methoxy or C5-hydrogen indoles), significantly enhancing simulated oral bioavailability [1].
| Evidence Dimension | Aqueous solubility of downstream API via salt formation |
| Target Compound Data | Enables stable salt formation (e.g., HCl) with high aqueous solubility |
| Comparator Or Baseline | Neutral C5-methoxy or C5-H indole derivatives (poor salt formation capability) |
| Quantified Difference | 10- to 50-fold increase in downstream API aqueous solubility |
| Conditions | Aqueous buffer systems (pH 1.2 to 6.8) for downstream API salt forms |
Selecting this specific building block embeds a critical physicochemical property directly into the target molecule, streamlining downstream formulation efforts.
The lipophilic nature of the ethyl ester combined with the basic dimethylamino group makes this compound an ideal precursor for neuroactive APIs. The dimethylamino moiety facilitates blood-brain barrier (BBB) penetration and mimics the basic nitrogen found in endogenous neurotransmitters, allowing for high-affinity binding in serotonin or dopamine receptor models [1].
In oncology drug discovery, the indole core frequently serves as a hinge-binding motif. Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate allows for rapid diversification: the C2-ester can be saponified and amidated late-stage, while the C5-dimethylamino group provides a solvent-exposed solubilizing handle that improves the pharmacokinetic profile of the resulting kinase inhibitors [2].
The strong electron-donating effect of the C5-dimethylamino group effectively pairs with electron-withdrawing groups introduced at the C3 or C2 positions to create push-pull pi-systems. This makes the compound a highly efficient starting material for synthesizing solvatochromic fluorescent probes used in cellular imaging and diagnostic assays [3].